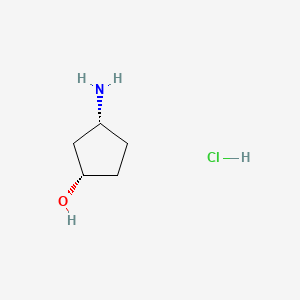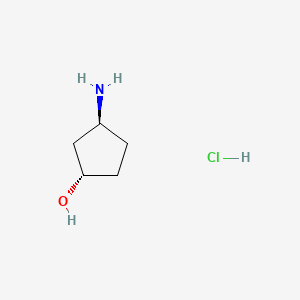![molecular formula C2H3N3 B591557 Triazole-[13C2,15N2] CAS No. 1261170-82-4](/img/structure/B591557.png)
Triazole-[13C2,15N2]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazole is a heterocyclic compound that features a five-membered ring of two carbon atoms and three nitrogen atoms with the molecular formula C2H3N3 . It exhibits substantial isomerism, depending on the positioning of the nitrogen atoms within the ring . Triazoles are versatile, biologically active compounds commonly used as fungicides and plant retardants . They are also useful in bioorthogonal chemistry, because the large number of nitrogen atoms causes triazoles to react similarly to azides .
Synthesis Analysis
There are several methods to prepare triazoles . For instance, 1,2,3-Triazoles, also known as vicinal triazoles, are usually prepared following (3+2) cycloaddition protocols . A common technique for unsubstituted triazoles is the Huisgen azide-alkyne 1,3-dipolar cycloaddition . In order to selectively prepare a desired isomer, metal catalysts are employed .
Molecular Structure Analysis
Triazole is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 . It is present as a central structural component in a number of drug classes . There are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .
Chemical Reactions Analysis
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are also important in organocatalysis, agrochemicals, and materials science .
Physical And Chemical Properties Analysis
Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . All five atoms are sp2-hybridized .
科学的研究の応用
Therapeutic Applications
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are structurally able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Organocatalysis
Triazoles are also important in organocatalysis . Organocatalysis is a form of catalysis, involving organic catalysts that do not contain metal ions. The triazole ring can act as a ligand for metals, facilitating various catalytic reactions.
Agrochemicals
Triazoles are used in agrochemicals . They can be used as growth regulators or pesticides. Their ability to bind to various enzymes makes them effective in controlling the growth of pests.
Materials Science
In the field of materials science, triazoles have found applications due to their ability to form complexes with metals . They have been used as corrosion inhibitors in radiators and cooling systems because they make excellent ligands for iron and other metals .
Bioinorganic and Metal-Based Drug Chemistry
Triazoles have gained much attention in bioinorganic and metal-based drug chemistry . They can form complexes with various metals, which can then be used in the development of new drugs.
Fluorescent Imaging
Triazoles have found applications in fluorescent imaging . They can be used to create fluorescent probes that can be used to visualize biological structures or processes.
Anticonvulsant Activity
Triazoles have been found to exhibit anticonvulsant activity . They can interact with various enzymes and receptors in the nervous system, which can help control seizures .
Antidiabetic Activity
Triazoles also show potential as antidiabetic agents . They can interact with various enzymes involved in glucose metabolism, potentially helping to control blood sugar levels .
Antidepressant Activity
Triazoles have been found to have antidepressant properties . They can interact with various neurotransmitter systems in the brain, potentially helping to alleviate symptoms of depression .
Antitubercular Activity
Triazoles have shown potential in the treatment of tuberculosis . They can interact with various enzymes and proteins in Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Anti-Urease Activity
Triazoles have been found to exhibit anti-urease activity . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. Inhibiting this enzyme can be beneficial in the treatment of certain medical conditions .
Antimalarial Activity
Triazoles have shown potential as antimalarial agents . They can interact with various enzymes and proteins in Plasmodium species, the parasites that cause malaria .
Antifungal Activity
Triazoles are well-known for their antifungal properties . They can inhibit the growth of various fungi by interacting with the enzymes involved in their metabolic processes . Commercially available triazole-containing drugs include fluconazole and voriconazole .
Antihypertensive Activity
Triazoles have been found to exhibit antihypertensive activity . They can interact with various enzymes and receptors involved in blood pressure regulation, potentially helping to control hypertension .
Sedative-Hypnotic Activity
Some triazoles, such as estazolam, are used as sedative-hypnotics . They can interact with various neurotransmitter systems in the brain, potentially helping to induce sleep or reduce anxiety .
Anti-Anxiety Activity
Triazoles have been found to have anti-anxiety properties . They can interact with various neurotransmitter systems in the brain, potentially helping to alleviate symptoms of anxiety .
Antiepileptic Activity
Triazoles, such as rufinamide, have been used as antiepileptic drugs . They can interact with various enzymes and receptors in the nervous system, which can help control seizures .
Antiproliferative Activity
Triazoles have shown potential as antiproliferative agents . They can interact with various enzymes and proteins involved in cell proliferation, potentially helping to control the growth of cancer cells .
将来の方向性
Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .
特性
IUPAC Name |
(3,5-13C2,1,2,4-15N3)1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1+1,2+1,3+1,4+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPMIYGKQJPBQR-CVMUNTFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[15N][13CH]=[15N][15NH]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.031 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triazole-[13C2,15N2] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


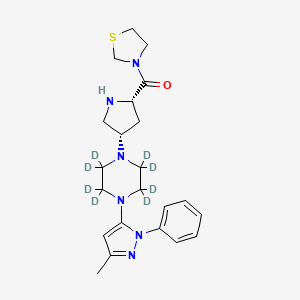

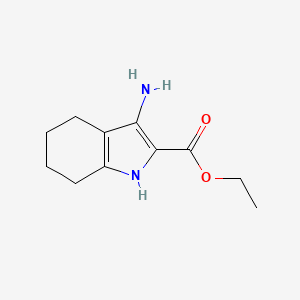

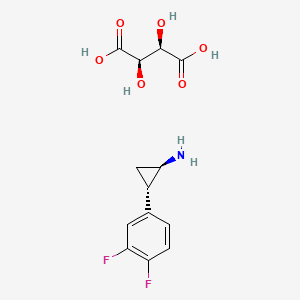


![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)
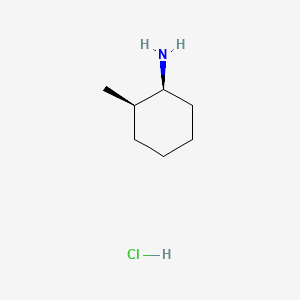
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)
